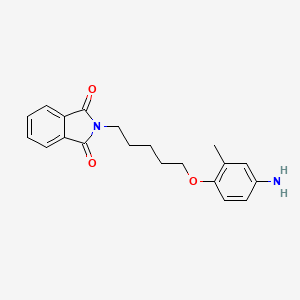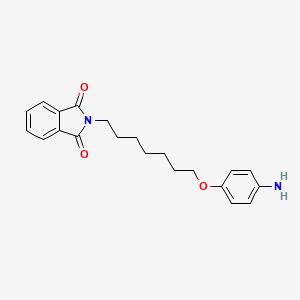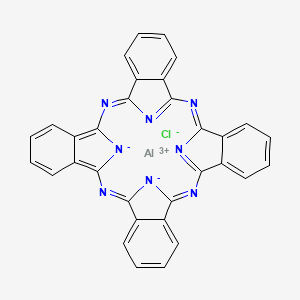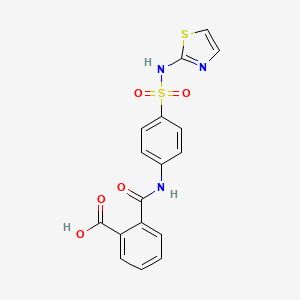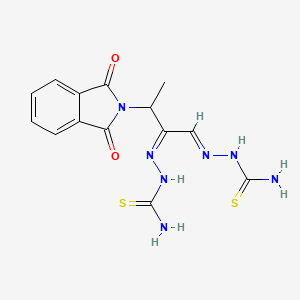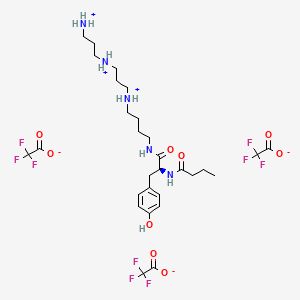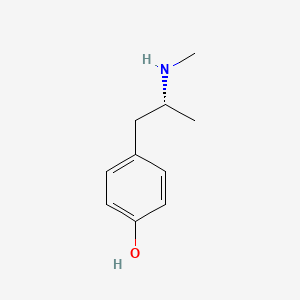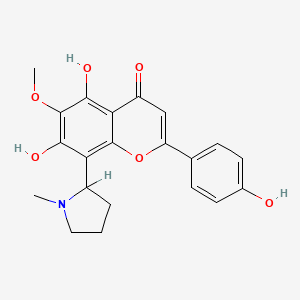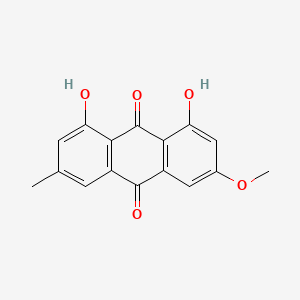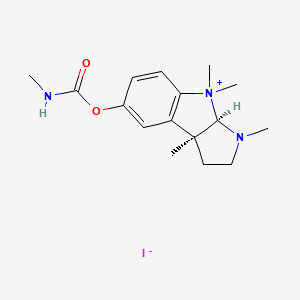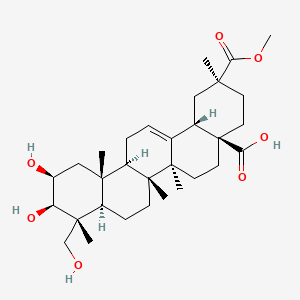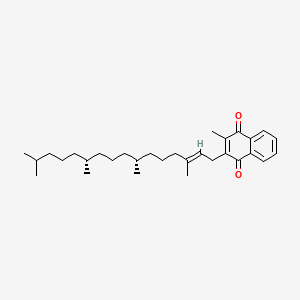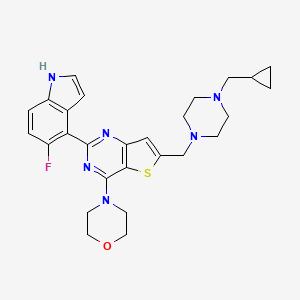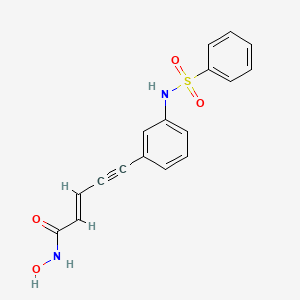
オキサムフラチン
概要
説明
オクサムフラチンは、哺乳類のヒストン脱アセチル化酵素を阻害する能力で知られている新規抗腫瘍化合物です。化学的には、(2E)-5-[3-(フェニルスルホニルアミノ)フェニル]-ペント-2-エン-4-イノヒドロキサム酸として同定されています。 この化合物は、さまざまなマウスおよびヒト腫瘍細胞株に対して有意な抗増殖活性を示しており、がん治療の有望な候補となっています .
科学的研究の応用
Oxamflatin has a wide range of scientific research applications, including:
Cancer Research: As an inhibitor of histone deacetylase, Oxamflatin has shown potential in cancer therapy by inducing cell cycle arrest and apoptosis in tumor cells.
Epigenetic Studies: Oxamflatin is used to study the effects of histone acetylation on gene expression and cellular functions.
Developmental Biology: It has been shown to improve nuclear reprogramming and blastocyst quality in somatic cell nuclear transfer embryos.
Drug Development: Oxamflatin serves as a lead compound for developing new anticancer agents with improved efficacy and reduced side effects.
作用機序
オクサムフラチンは、ヒストン脱アセチル化酵素を阻害することにより効果を発揮し、アセチル化ヒストンの蓄積につながります。これにより、遺伝子発現、特に細胞周期調節とアポトーシスに関与する遺伝子の発現上昇が変化します。 ヒストン脱アセチル化酵素の阻害は、腫瘍細胞の正常な機能を阻害し、細胞周期停止とプログラムされた細胞死につながります .
類似の化合物との比較
類似の化合物
トリコスタチンA: 類似の抗腫瘍活性を示す別のヒストン脱アセチル化酵素阻害剤。
酪酸ナトリウム: ヒストンアセチル化を誘導し、遺伝子発現に影響を与える能力で知られています。
FR901228: がん治療に適用される強力なヒストン脱アセチル化酵素阻害剤。
オクサムフラチンの独自性
オクサムフラチンは、ヒストン脱アセチル化酵素を効果的に阻害し、遺伝子発現に有意な変化を誘導することができる特異的な化学構造により、ユニークです。 体細胞核移植胚の核再プログラミングと胚盤胞の質を改善する能力は、他の類似の化合物との差別化をさらに図っています .
生化学分析
Biochemical Properties
Oxamflatin plays a crucial role in biochemical reactions by inhibiting HDACs, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. Oxamflatin interacts with various biomolecules, including transcription factors like JunD and fibronectin, enhancing their expression . It also affects the morphological reversion of transformed cell lines and inhibits the proliferation of tumor cells .
Cellular Effects
Oxamflatin has profound effects on various cell types and cellular processes. It induces the expression of E-cadherin, a protein crucial for cell-cell adhesion, in gastric cancer cells, thereby reducing cell viability and potentially preventing tumor metastasis . In bovine somatic cell nuclear transfer (SCNT) embryos, Oxamflatin improves nuclear reprogramming, increases inner cell mass, and reduces apoptosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modifying the acetylation status of histones .
Molecular Mechanism
At the molecular level, Oxamflatin exerts its effects by binding to the active site of HDACs, inhibiting their activity. This inhibition leads to the accumulation of acetylated histones, which in turn affects the expression of genes involved in cell cycle regulation and morphology . Oxamflatin enhances the transcriptional activity of promoters like the cytomegalovirus (CMV) promoter and increases the expression of genes such as p21WAF1/Cip1, which are involved in cell cycle arrest . It also induces apoptosis through the intrinsic apoptotic pathway by activating pro-apoptotic proteins like Bid and inhibiting anti-apoptotic proteins like Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxamflatin change over time. It has been observed that Oxamflatin modifies the acetylation status of histones H3K9 and H3K18, leading to increased blastocyst quality and reduced apoptosis in SCNT embryos . The stability and degradation of Oxamflatin are crucial for its long-term effects on cellular function. Studies have shown that Oxamflatin can be stored for up to 12 months under desiccating conditions at +4°C .
Dosage Effects in Animal Models
The effects of Oxamflatin vary with different dosages in animal models. In mice, Oxamflatin has shown significant antitumor activity at doses of 20 mg/kg and 50 mg/kg, with increased survival rates and no observed body weight loss . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Oxamflatin is involved in metabolic pathways that regulate gene expression through histone acetylation. By inhibiting HDACs, Oxamflatin increases the acetylation of histones, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and tumor suppression . This compound also interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Oxamflatin is transported and distributed through interactions with transporters and binding proteins. It has been shown to modify the acetylation status of histones in SCNT embryos, enhancing nuclear reprogramming and development . The localization and accumulation of Oxamflatin within specific cellular compartments are crucial for its activity and function.
Subcellular Localization
Oxamflatin’s subcellular localization plays a significant role in its activity. It targets the nucleus, where it inhibits HDAC activity and increases histone acetylation . This localization is facilitated by targeting signals and post-translational modifications that direct Oxamflatin to specific compartments or organelles within the cell. The accumulation of acetylated histones in the nucleus leads to changes in gene expression and cellular function.
準備方法
合成経路と反応条件
オクサムフラチンの合成は、いくつかのステップからなり、まず重要な中間体の調製から始まり、その後、最終生成物を形成するためにさまざまな化学反応が行われます。合成経路には通常、次のステップが含まれます。
中間体の形成: 最初のステップは、スルホン化とアミノ化を含む一連の反応によって、中間化合物を調製することです。
カップリング反応: 次に、中間体を適切な試薬とカップリングさせて、目的の生成物を形成します。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、純粋な形のオクサムフラチンが得られます。
工業的生産方法
オクサムフラチンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。重要な要素には、温度制御、反応時間、および反応効率を高めるための触媒の使用が含まれます。
化学反応の分析
反応の種類
オクサムフラチンは、次のようなさまざまな化学反応を起こします。
酸化: オクサムフラチンは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、オクサムフラチンに存在する官能基を修飾するために実行できます。
置換: 置換反応は、ある官能基を別の官能基に置換することにより、異なる誘導体を形成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などのさまざまな試薬が、制御された条件下で使用されます。
形成された主要な生成物
科学研究への応用
オクサムフラチンは、次のような幅広い科学研究への応用があります。
がん研究: ヒストン脱アセチル化酵素の阻害剤として、オクサムフラチンは、腫瘍細胞の細胞周期停止とアポトーシスを誘導することにより、がん治療に潜在的な可能性を示しています.
エピジェネティック研究: オクサムフラチンは、ヒストンアセチル化が遺伝子発現と細胞機能に与える影響を研究するために使用されています.
発生生物学: 体細胞核移植胚の核再プログラミングと胚盤胞の質を改善することが示されています.
創薬: オクサムフラチンは、効力が高く副作用が軽減された新しい抗がん剤の開発のためのリード化合物として役立ちます。
類似化合物との比較
Similar Compounds
Trichostatin A: Another histone deacetylase inhibitor with similar antitumor activity.
Sodium n-butyrate: Known for its ability to induce histone acetylation and affect gene expression.
FR901228: A potent histone deacetylase inhibitor with applications in cancer therapy.
Uniqueness of Oxamflatin
Oxamflatin is unique due to its specific chemical structure, which allows it to effectively inhibit histone deacetylase and induce significant changes in gene expression. Its ability to improve nuclear reprogramming and blastocyst quality in somatic cell nuclear transfer embryos further distinguishes it from other similar compounds .
特性
IUPAC Name |
(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQQUYPMFERG-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417739 | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151720-43-3 | |
| Record name | Oxamflatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | oxamflatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxamflatin is a histone deacetylase inhibitor (HDACi) that acts primarily by inhibiting histone deacetylases (HDACs). [] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.
A: By inhibiting HDACs, Oxamflatin tips the balance towards histone acetylation, resulting in a more open chromatin conformation. [, ] This facilitates the access of transcription factors and RNA polymerase to DNA, thereby promoting gene expression. []
ANone: Oxamflatin treatment has been shown to induce a variety of downstream effects, including:
- Cell cycle arrest: Oxamflatin can induce cell cycle arrest at the G0/G1 and G2/M phases by increasing p21 levels and promoting hypophosphorylation of retinoblastoma protein (RB). []
- Apoptosis: Oxamflatin can trigger apoptosis through various mechanisms, including caspase activation, Bcl-2 family protein modulation, and cytochrome c release. []
- Differentiation: In some cancer cell lines, Oxamflatin can induce differentiation, leading to a less aggressive phenotype. []
- Changes in cellular morphology: Oxamflatin can alter cellular morphology, as observed in K-ras-transformed NIH3T3 cells where it induced a flatter phenotype. []
- Modulation of DNA methylation: Oxamflatin treatment can lead to decreased DNA methylation of specific gene regulatory elements, such as those of POU5F1 and centromeric repeats. [, ]
A: While the provided abstracts do not explicitly state the molecular formula and weight of Oxamflatin, they mention it being an "aromatic sulfonamide hydroxamate derivative". [] Further research in chemical databases or literature is necessary to ascertain its precise formula and weight.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


